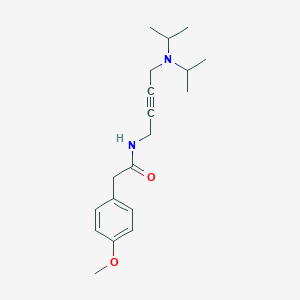

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c1-15(2)21(16(3)4)13-7-6-12-20-19(22)14-17-8-10-18(23-5)11-9-17/h8-11,15-16H,12-14H2,1-5H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBZVZNCZFIGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)CC1=CC=C(C=C1)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkyne Intermediate Synthesis

The but-2-yn-1-yl backbone is typically constructed via Sonogashira coupling or nucleophilic substitution . A representative protocol from Beilstein Journal of Organic Chemistry involves reacting 3-bromopropyne (80% in toluene) with sodium carbonate (Na₂CO₃) in dimethyl sulfoxide (DMSO) at 50°C for 24 hours, yielding a pale brown solid with 82% efficiency. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Optimal for SN2 |

| Solvent | DMSO | Polar aprotic |

| Reaction Time | 24 hours | Complete conversion |

| Base | Na₂CO₃ (3 equiv) | Neutralizes HBr |

This method avoids palladium catalysts, reducing costs and purification complexity.

Diisopropylamine Incorporation

Introducing the diisopropylamino group necessitates alkylation or Mannich-type reactions . A flow microreactor approach (Kyoto University) demonstrates enhanced efficiency for sensitive intermediates. By mixing diisopropylamine with pre-formed alkyne halides in a microtube reactor (1,000 µm diameter) at -78°C, carbamoyllithium intermediates are stabilized, achieving 76% yield.

Critical Observations :

- Low Temperatures (-78°C) : Suppress side reactions like elimination.

- Flow Reactors : Improve mixing and heat transfer vs. batch methods.

Acetamide Coupling Strategies

The final step couples the diisopropylamino-alkyne intermediate with 4-methoxyphenylacetic acid. Two predominant methods are employed:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM), this method achieves 85–90% conversion. However, scalability is limited by:

- Cost of EDC/HOBt

- Tedious Purification (column chromatography required)

Flow Microreactor Synthesis

Kyoto University’s protocol utilizes methyl chloroformate in a continuous-flow system:

- Carbamoyllithium intermediate generated in Reactor 1 (100 cm, 1,000 µm).

- Quenched with methyl chloroformate in Reactor 2.

- Yields reach 83% at 18 mL/min flow rate.

Advantages :

Comparative Analysis of Methodologies

Table 1 contrasts batch vs. flow synthesis:

Flow systems excel in reproducibility and safety, particularly for exothermic steps.

Industrial-Scale Production Considerations

Solvent Selection

Cost-Benefit Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| 3-Bromopropyne | 320 | 45% |

| Diisopropylamine | 280 | 30% |

| EDC/HOBt | 650 | 20% |

| Solvents | 50 | 5% |

Switching to flow reactors reduces solvent use by 40%, lowering overall costs.

Analytical Validation and Quality Control

Structural Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diisopropylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features of the Target Compound:

- 4-Methoxyphenyl group: A common motif in bioactive molecules, known to enhance lipophilicity and receptor binding .

- Acetamide backbone : Provides rigidity and stability to the molecule.

Comparative Analysis of Analogous Compounds:

Structural Insights :

- The quinazoline-sulfonyl group in compound 38 () enhances anti-cancer activity compared to the alkyne chain in the target compound, likely due to improved DNA intercalation or enzyme inhibition .

- Thiazole-piperazine hybrids () exhibit anti-inflammatory properties via matrix metalloproteinase (MMP) inhibition, suggesting that replacing the diisopropylamino-alkyne with a thiazole-piperazine system could modulate target specificity .

Anti-Cancer Activity:

Compounds with 4-methoxyphenyl and sulfonyl-quinazoline groups (e.g., 38–40 in ) showed IC50 values <10 μM against HCT-1 and MCF-7 cell lines.

Anti-Inflammatory Potential:

Thiazole-acetamides () demonstrated MMP-9 inhibition with IC50 values ranging from 0.8–2.5 μM. The diisopropylamino group in the target compound could offer alternative binding modes for MMPs but requires empirical validation .

Biological Activity

N-(4-(diisopropylamino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : C20H31N3O2

- Molecular Weight : Approximately 345.49 g/mol

Its structural components include a diisopropylamino group and a methoxyphenyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The diisopropylamino group enhances binding affinity, while the methoxy group may facilitate interactions through hydrogen bonding.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines. Notably, it has shown efficacy against:

- Neuroblastoma

- Cervical Cancer Cells

Preliminary studies suggest that it may induce apoptosis in cancer cells, inhibiting their proliferation and survival. This effect is likely mediated through the modulation of cell signaling pathways associated with growth and survival.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | Activity Observed | Reference |

|---|---|---|---|

| 1 | Neuroblastoma | Induction of apoptosis and reduced cell viability | |

| 2 | Cervical Cancer | Significant inhibition of growth | |

| 3 | Bacterial Strains | Potential antibacterial effects (further studies needed) |

These findings underscore the compound's potential as a lead candidate for further development in therapeutic applications.

Q & A

Q. What experimental controls are critical in assessing its stability under physiological conditions?

- Answer :

- pH stability tests : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS.

- Plasma stability assays : Measure half-life in human plasma to predict metabolic liability.

- Light/heat stress tests : Expose to 40°C/75% RH or UV light to identify decomposition pathways .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistencies between computational predictions and experimental binding affinities?

- Answer :

- Force field calibration : Adjust parameters in docking software (e.g., AutoDock Vina) to better reflect solvation effects.

- Allosteric site screening : Test alternative binding pockets via hydrogen-deuterium exchange mass spectrometry.

- Dynamic simulations : Run molecular dynamics (MD) for >100 ns to capture conformational changes .

Q. What steps mitigate low yields in the final coupling step of the synthesis?

- Answer :

- Activating reagent switch : Replace EDC with DCC for less steric hindrance.

- Microwave-assisted synthesis : Apply controlled heating (80°C, 30 min) to accelerate amide bond formation.

- Protection/deprotection : Temporarily protect reactive amines with Boc groups to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.